molecular formula C5H5N5 B174118 [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine CAS No. 13223-53-5

[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine

Cat. No. B174118
CAS RN: 13223-53-5
M. Wt: 135.13 g/mol
InChI Key: IDWOVLRXXSZXNI-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[1,5-a]pyrimidines” are an important class of non-naturally occurring small molecules that have aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .


Synthesis Analysis

The synthesis of “[1,2,4]Triazolo[1,5-a]pyrimidines” has been carried out under green chemistry conditions via multicomponent reaction . The compounds were characterized by different spectral and elemental analyses .


Molecular Structure Analysis

The “[1,2,4]Triazolo[1,5-a]pyrimidine” heterocycle system presents four different families of isomers . The well-known “[1,2,4]Triazolo[1,5-a]pyrimidine” isomer is the most studied .


Chemical Reactions Analysis

The substituted “[1,2,4]Triazolo[1,5-a]pyrimidines” are a new class of highly active herbicides . Protection of Arabidopsis thaliana seedlings from triazolopyrimidine-induced injury by the branched-chain amino acids was observed .


Physical And Chemical Properties Analysis

The structure of all the compounds was confirmed by IR, 1 H-NMR, MS, and elemental analysis .

Scientific Research Applications

Organic Chemistry

“[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine” is used in the synthesis of heterocyclic compounds, which are of great importance in medicinal and pharmaceutical chemistry . A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo [1,5- a ]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Medicinal Chemistry

The “[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine” scaffold is present in diverse important structures in medicinal chemistry . It exhibits numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These compounds are utilized in the treatment of cardiovascular disorders , type 2 diabetes , and hyperproliferative disorders .

Biological Activities

“[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine” and its analogs have remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .

Agriculture

In the field of agriculture, “[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine” has been used due to its herbicidal and antifungal properties .

Material Sciences

These types of compounds have various applications in the material sciences fields as well .

Therapeutic Targets

Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .

Mechanism of Action

Target of Action

The [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine compound has been found to interact with several biological targets. It has been reported to possess herbicidal activity, and can act as antifungal, antitubercular, and antibacterial agents . It has also been reported as an antitumor agent, a corticotropin-releasing factor 1 receptor antagonist, and a calcium channel modulator . These targets play crucial roles in various biological processes, including cell growth, immune response, and signal transduction.

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby modulating their activities. For instance, as a corticotropin-releasing factor 1 receptor antagonist, it can inhibit the activity of this receptor, leading to a decrease in the release of corticotropin and subsequent effects . As a calcium channel modulator, it can alter the flow of calcium ions through the cell membrane, affecting various cellular processes .

Biochemical Pathways

The compound affects several biochemical pathways. For instance, in its role as an antitumor agent, it has been found to suppress the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This suppression can lead to the inhibition of cell growth and proliferation, contributing to its antitumor effects .

Result of Action

The compound’s action results in various molecular and cellular effects. For instance, it has been found to dose-dependently inhibit the growth and colony formation of MGC-803 cells, a gastric cancer cell line . It also induces cell apoptosis and G2/M phase arrest, and regulates cell cycle-related and apoptosis-related proteins in MGC-803 cells .

Safety and Hazards

Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use .

Future Directions

The potential of “[1,2,4]Triazolo[1,5-a]pyrimidines” has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . This greatly encouraged researchers to explore more potent analogs of such structures .

properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-8-5-7-2-1-3-10(5)9-4/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWOVLRXXSZXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390293
Record name [1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13223-53-5
Record name [1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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